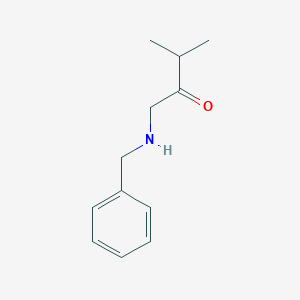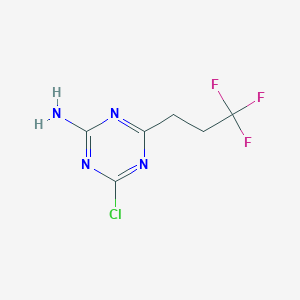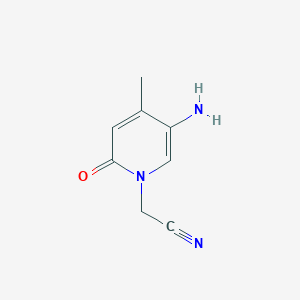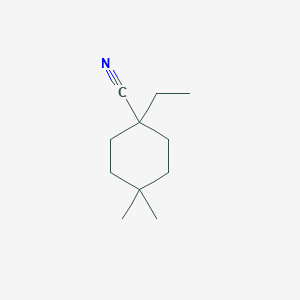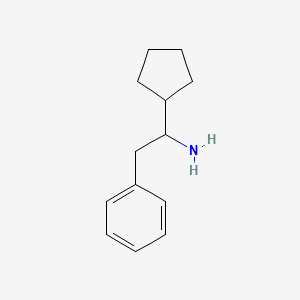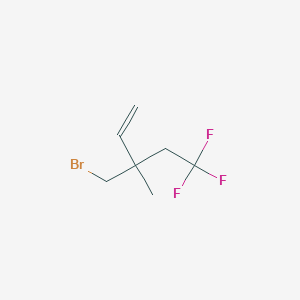
3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene is an organic compound with the molecular formula C7H10BrF3 It is a halogenated alkene, characterized by the presence of a bromomethyl group and three fluorine atoms attached to a pentene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpent-1-ene and bromine.
Bromination: The bromination of 3-methylpent-1-ene is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is typically conducted at low temperatures to control the regioselectivity and yield of the desired product.
Fluorination: The introduction of fluorine atoms is achieved through a fluorination reaction using a fluorinating agent, such as hydrogen fluoride or a fluorine gas mixture. This step requires careful control of reaction conditions to ensure the selective incorporation of fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Addition Reactions: The double bond in the pentene backbone allows for addition reactions with electrophiles, such as hydrogen halides or halogens, leading to the formation of dihalogenated or halohydrin products.
Oxidation and Reduction: The compound can undergo oxidation reactions to form epoxides or carbonyl compounds, while reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary amines. Reactions are typically conducted in polar solvents, such as water or dimethyl sulfoxide, at moderate temperatures.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine are used. Reactions are often carried out in non-polar solvents, such as dichloromethane, at room temperature.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate are used for oxidation, while reducing agents like hydrogen gas or lithium aluminum hydride are employed for reduction.
Major Products Formed
Substitution: Products include hydroxymethyl, cyanomethyl, and aminomethyl derivatives.
Addition: Products include dihalogenated alkanes and halohydrins.
Oxidation and Reduction: Products include epoxides, carbonyl compounds, and saturated alkanes.
科学研究应用
3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals, including agrochemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene involves its interaction with molecular targets and pathways, including:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity or function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-5,5,5-trifluoro-3-methylhex-1-ene: Similar structure but with an additional carbon atom in the backbone.
3-(Bromomethyl)-5,5,5-trifluoro-3-methylbut-1-ene: Similar structure but with a shorter carbon chain.
Uniqueness
3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene is unique due to the combination of bromine and fluorine atoms, which impart distinct chemical properties, such as increased reactivity and stability. Its specific structure allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial use.
属性
分子式 |
C7H10BrF3 |
|---|---|
分子量 |
231.05 g/mol |
IUPAC 名称 |
3-(bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene |
InChI |
InChI=1S/C7H10BrF3/c1-3-6(2,5-8)4-7(9,10)11/h3H,1,4-5H2,2H3 |
InChI 键 |
FZEFNYZBLKGGNH-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(F)(F)F)(CBr)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)

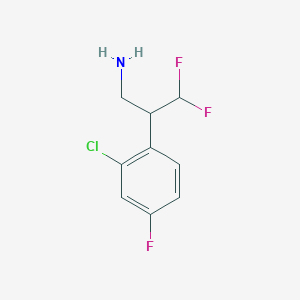
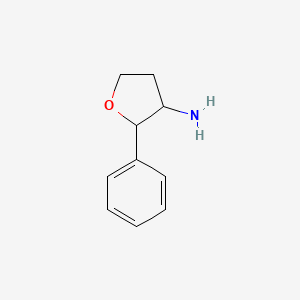
![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)

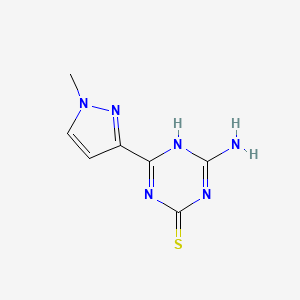
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)
